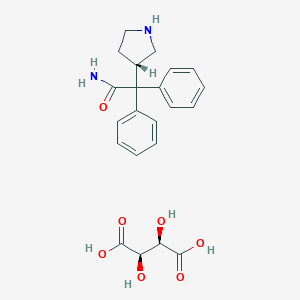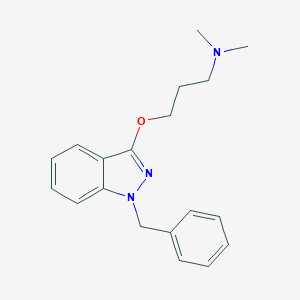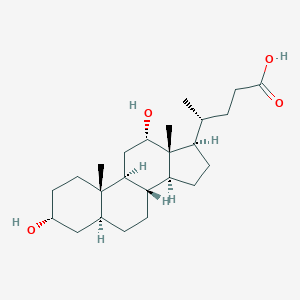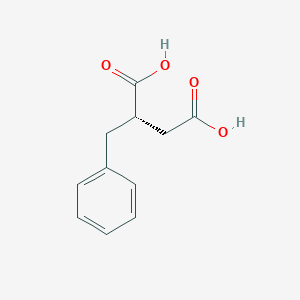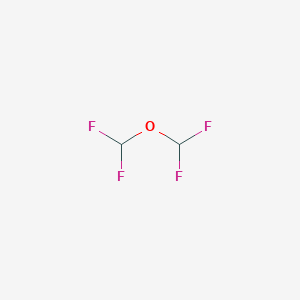
二氟甲烷氧基二氟
描述
“Methane, oxybis(difluoro-” is a small molecule . It is not intended for human or veterinary use and is used only for research. The molecular formula of this compound is C2H2F4O.
Chemical Reactions Analysis
While specific chemical reactions involving “Methane, oxybis(difluoro-” are not detailed in the search results, there are studies on methane combustion. One study discusses a chemical mechanism for methane-air combustion, which has been validated against literature data under oxy-conditions . Another study focuses on aromatics formation in fuel-rich methane oxy-combustion .
科学研究应用
亲电氟化:二氟甲烷氧基二氟是甲烷氧基二氟的衍生物,已被用作亲电氟化剂。这种化合物在实现 1,3-二羰基(如二酮和酮酯)的选择性单氟化方面很有效,具有很高的区域选择性。例如,用二氟甲烷氧基二氟对 3-氧戊酸甲酯进行氟化,得到 2-氟-3-氧戊酸甲酯,转化率和选择性都很高 (Bailey, Casteel, & Syvret, 2002)。
甲烷氧化升级:甲烷,包括其氧基二氟衍生物,是氧化升级的研究重点。这一过程具有经济意义,是催化研究中一个具有挑战性但有益的一面。甲烷氧化升级可以彻底改变化学价值链,因为它有可能将甲烷转化为更有价值的化学品 (Hammond, Conrad, & Hermans, 2012)。
催化转化为化学品和燃料:研究探索了使用甲烷(包括氧基二氟衍生物)生产化学品和作为能源的可能性。正在研究诸如蒸汽和二氧化碳重整或甲烷的部分氧化等策略。这些工艺旨在利用甲烷生产乙烯或液体烃燃料 (Lunsford, 2000)。
可燃性研究:甲烷及其衍生物的可燃性是一个重要的研究领域。了解甲烷等气体的爆炸危险对于生产或使用可燃气体的行业至关重要。已经进行了研究以确定各种气体的低可燃极限、高可燃极限、最大压力和压力上升率,包括甲烷 (Cashdollar et al., 2000)。
气体传感和检测:甲烷及其衍生物在气体传感技术中得到应用。例如,关于分级超薄 NiO 纳米片的热液合成研究显示出高性能 CH4 传感潜力。此类进展对于检测甲烷泄漏和防止与甲烷积累相关的危害至关重要 (Zhou et al., 2018)。
甲烷营养菌和甲烷利用:甲烷营养菌是能够利用甲烷作为唯一碳源的细菌,在使用甲烷(包括其氧基二氟衍生物)方面具有潜在的生物技术应用。这些应用范围从生产单细胞蛋白和生物聚合物到发电。对甲烷营养菌的研究揭示了在使用甲烷作为碳源时增加价值的可能性 (Strong, Xie, & Clarke, 2015)。
安全和危害
While specific safety and hazards related to “Methane, oxybis(difluoro-” are not detailed in the search results, methane, in general, can be hazardous in high concentrations. Hazardous events can occur due to accidents during transport, accidental releases at manufacturing facilities, and farming accidents .
作用机制
1,1,3,3-Tetrafluorodimethyl Ether, also known as Methane, oxybis(difluoro-, is a chemical compound with the molecular formula C2H2F4O Despite extensive searches, detailed information about its mechanism of action, biochemical pathways, pharmacokinetics, and environmental effects is not readily available
属性
IUPAC Name |
difluoromethoxy(difluoro)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F4O/c3-1(4)7-2(5)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCGMLSHRBHNCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OC(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073271 | |
| Record name | bis(Difluoromethyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1691-17-4 | |
| Record name | 1,1′-Oxybis[1,1-difluoromethane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1691-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methane, oxybis(difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001691174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | bis(Difluoromethyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does 1,1,3,3-Tetrafluorodimethyl ether interact with water in the gas phase, and what are the downstream effects?
A1: [] When 1,1,3,3-Tetrafluorodimethyl ether is ionized in the gas phase, it can undergo a series of bimolecular reactions with water molecules. The primary reaction involves the nucleophilic attack of water on the ionized form of 1,1,3,3-Tetrafluorodimethyl ether (specifically, the CF2H-O=CHF+ ion). This attack results in the loss of formyl fluoride (HFCO) and the formation of protonated difluoromethanol (CF2H-OH2+). Subsequent reactions with additional water molecules lead to the step-wise elimination of hydrogen fluoride (HF) and another formyl fluoride molecule, ultimately yielding the proton-bound dimer of water, H5O2+.
Q2: What is the role of infrared multiphoton dissociation (IRMPD) spectroscopy in this research?
A2: [] IRMPD spectroscopy was instrumental in identifying the most probable isomeric forms of the intermediate ions generated during the reaction sequence. By analyzing the fragmentation patterns induced by infrared irradiation, researchers could correlate experimental spectra with theoretical calculations and determine the structural characteristics of ions with m/z 99 (CF2H-O=CHF+) and m/z 69 (CF2H-OH2+). This spectroscopic technique provided crucial insights into the mechanistic pathway of the reaction between 1,1,3,3-Tetrafluorodimethyl ether and water.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B159073.png)
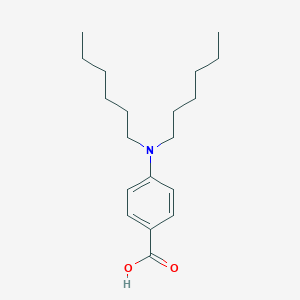


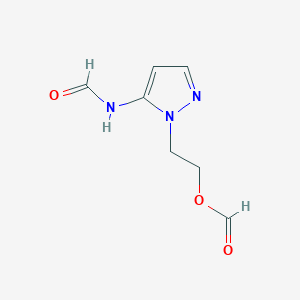
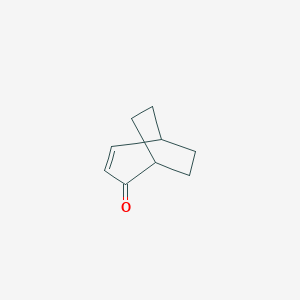

![Imidazo[1,2-b]pyridazine](/img/structure/B159089.png)

